Ytterbium(3+);triacetate;tetrahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Upconversion Materials:

Ytterbium(III) acetate tetrahydrate exhibits a strong near-infrared (NIR) absorption band and acts as an efficient sensitizer for upconversion materials []. These materials absorb low-energy photons (e.g., NIR) and convert them into higher-energy photons (e.g., visible or ultraviolet) through a multi-step process. This property makes Yb(III) acetate tetrahydrate crucial for developing upconversion nanoparticles for various applications like bioimaging, solar cells, and photocatalysis [, ].

Luminescent Probes:

Ytterbium(III) acetate tetrahydrate possesses excellent luminescent properties with a sharp emission peak in the visible region []. This makes it a valuable tool for developing luminescent probes for various applications. For instance, researchers have utilized Yb(III) acetate tetrahydrate-doped materials for temperature sensing, biological imaging, and chemical sensing by monitoring changes in its luminescence intensity or lifetime [, ].

Biochemical Research:

Ytterbium(III) acetate tetrahydrate finds applications in biochemical research due to its ability to interact with biomolecules like proteins and nucleic acids []. Researchers can use it to study protein-protein interactions, protein folding, and protein-nucleic acid interactions through techniques like bioluminescence resonance energy transfer (BRET) and time-resolved fluorescence [].

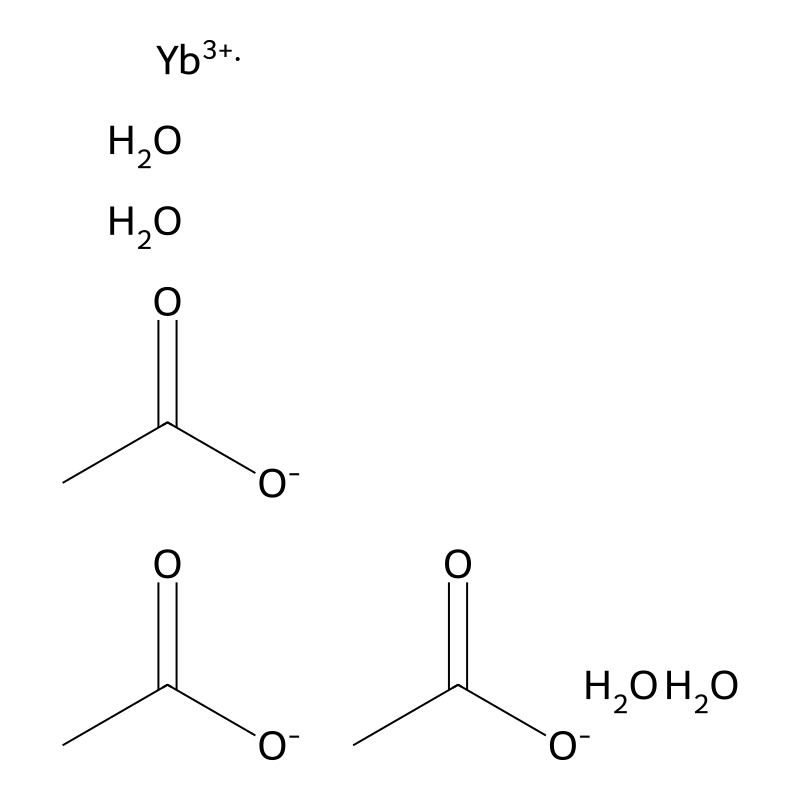

Ytterbium(3+);triacetate;tetrahydrate, with the chemical formula Yb(C₂H₃O₂)₃·4H₂O, is an inorganic compound that consists of ytterbium ions coordinated with three acetate groups and four water molecules. This compound typically appears as a colorless or white crystalline solid that is hygroscopic in nature, meaning it can absorb moisture from the environment. Ytterbium(3+);triacetate;tetrahydrate is soluble in water and can form various hydrates depending on the conditions of synthesis and storage .

- Decomposition: Upon heating, this compound decomposes to form ytterbium oxide, releasing acetic acid and water:

- Formation Reaction: It can be synthesized from ytterbium oxide and acetic acid in the presence of water:

These reactions highlight its stability under certain conditions and its potential use in various chemical processes .

Research on the biological activity of ytterbium compounds, including ytterbium(3+);triacetate;tetrahydrate, indicates that exposure may lead to various health effects. Acute exposure can cause irritation to the skin, eyes, and respiratory system. Chronic exposure may result in symptoms similar to asthma or other respiratory issues. The specific biological mechanisms are still under investigation, but lanthanide compounds are generally considered to have low toxicity compared to other heavy metals .

The synthesis of ytterbium(3+);triacetate;tetrahydrate can be achieved through several methods:

- Direct Reaction: The most common method involves reacting ytterbium oxide with acetic acid in an aqueous solution:

- Combine ytterbium oxide with acetic acid.

- Stir the mixture until fully dissolved.

- Allow crystallization by evaporating the solvent.

- Hydrothermal Synthesis: This method involves using high-pressure and high-temperature conditions to facilitate the reaction between ytterbium salts and organic acids, resulting in high-purity crystals.

- Solvothermal Method: Similar to hydrothermal synthesis but utilizes organic solvents to enhance solubility and control crystal growth.

These methods allow for the production of high-quality crystalline forms suitable for various applications .

Ytterbium(3+);triacetate;tetrahydrate has several notable applications:

- Luminescent Materials: It serves as a precursor for upconversion luminescent materials used in display technologies and bioimaging.

- Catalysis: This compound is utilized as a catalyst in organic reactions due to its ability to stabilize reaction intermediates.

- Research: It is employed in various scientific studies related to solid-state chemistry and materials science .

Ytterbium(3+);triacetate;tetrahydrate shares similarities with several other rare earth compounds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Lanthanum(3+) acetate | La(C₂H₃O₂)₃·nH₂O | Higher solubility; used in phosphors |

| Terbium(3+) acetate | Tb(C₂H₃O₂)₃·nH₂O | Known for green luminescence properties |

| Europium(3+) acetate | Eu(C₂H₃O₂)₃·nH₂O | Exhibits red luminescence; used in OLEDs |

Uniqueness of Ytterbium(3+);triacetate;tetrahydrate: